molecular formula C13H10BrN3O2S B598297 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1201186-54-0

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B598297
CAS No.: 1201186-54-0
M. Wt: 352.206
InChI Key: UMZKBENCNNDLRF-UHFFFAOYSA-N
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Description

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C13H10BrN3O2S and its molecular weight is 352.206. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound selectively inhibits Janus kinase 1 , an enzyme that plays a crucial role in the signaling pathways of the immune system

Cellular Effects

The cellular effects of N-Tosyl-5-bromo-4,7-diazaindole are primarily related to its role as a selective inhibitor of Janus kinase 1 This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-Tosyl-5-bromo-4,7-diazaindole involves the inhibition of Janus kinase 1 This inhibition can lead to changes in gene expression and impacts on various biochemical pathways

Properties

IUPAC Name

2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZKBENCNNDLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680926
Record name 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201186-54-0
Record name 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (3.00 g, 11.1 mmol, prepared using A from 3,5-dibromopyrazin-2-amine with ethynyltrimethylsilane) in DMF (60 mL) at about 0° C. was added 60 wt % NaH (0.577 g, 14.4 mmol) in three portions. After about 15 min, TsCl (2.75 g, 14.4 mmol) was added and the mixture was allowed to warm slowly to rt. After about 16 h, the mixture was poured into ice-cold water (120 mL) and the precipitate was collected by vacuum filtration. The crude solid was dissolved in DCM (15 mL) and purified by silica gel chromatography eluting with DCM to give 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (2.16 g, 52%): LC/MS (Table 2, Method c) Rt=1.58 min; MS m/z: 352 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
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0.577 g
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2.75 g
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ice
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120 mL
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60 mL
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (78.0 g, 394 mmol, Ark Pharm) in anhydrous DMF (272 mL) was added drop-wise over about 60 min to a stirred suspension of NaH (12.8 g, 532 mmol) in anhydrous DMF (543 mL) at about 0-5° C. The brown reaction solution was stirred for about 30 min at about 0-5° C. then a solution of p-toluenesulfonyl chloride (94.0 g, 492 mmol) in anhydrous DMF (272 mL) was added drop-wise over about 60 min at about 0-5° C. The reaction mixture was stirred at about 0-5° C. for about 1 h then allowed to warm to ambient temperature and stirred for about 18 h at ambient temperature. The reaction mixture was poured slowly into ice water (6 L), followed by the addition of aqueous 2.5 N NaOH (50.0 mL, 125 mmol). The precipitate was collected by filtration and stirred with cold water (3×200 mL). The solid was collected by filtration and dried to constant weight in a vacuum oven at about 55° C. to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (134.6 g, 97%) as a pale beige solid: LC/MS (Table 2, Method d) Rt=1.58 min; MS m/z: 352/354 (M+H)+.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
272 mL
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solvent
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Quantity
12.8 g
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reactant
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Name
Quantity
543 mL
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94 g
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reactant
Reaction Step Three
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Quantity
272 mL
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solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
6 L
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (3.00 g, 11.1 mmol) in DMF (60 mL) at about 0° C. was added NaH (60% dispersion in mineral oil, 0.577 g, 14.4 mmol) in three portions. After about 15 min, p-toluenesulfonyl chloride (2.75 g, 14.4 mmol) was added and the reaction was allowed to warm slowly to ambient temperature. After about 16 h, the reaction mixture was poured onto ice-cold water (120 mL) and the precipitate was collected by vacuum filtration. The crude solid was dissolved in DCM (15 mL) and purified by silica gel chromatography eluting with DCM. The product-containing fractions were concentrated under reduced pressure to give 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (2.16 g, 52%): LC/MS (Table 2, Method d) Rt=1.58 min; MS m/z: 352/354 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.577 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two

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